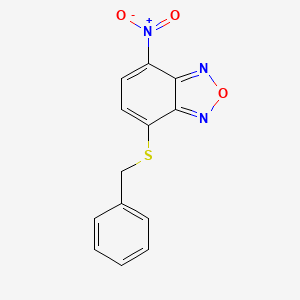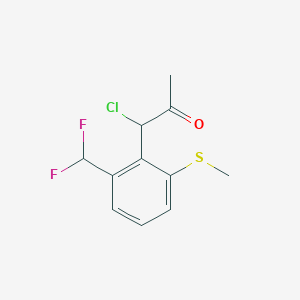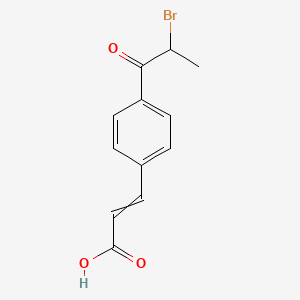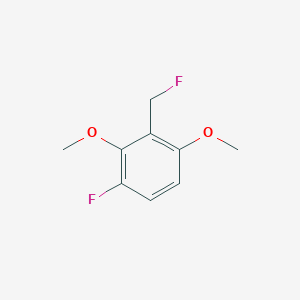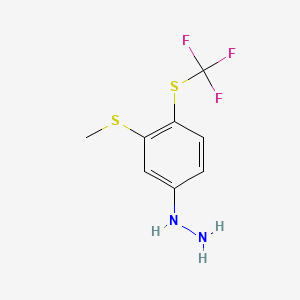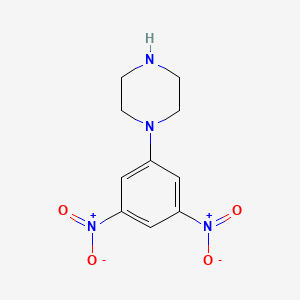
1-(3,5-Dinitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dinitrophenyl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 3,5-dinitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dinitrophenyl)piperazine typically involves the reaction of piperazine with 3,5-dinitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous flow reactors to ensure efficient mixing and reaction completion. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .
化学反应分析
Types of Reactions: 1-(3,5-Dinitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 1-(3,5-Diaminophenyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
科学研究应用
1-(3,5-Dinitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1-(3,5-Dinitrophenyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated by the nitro groups, which can form hydrogen bonds and other interactions with the target molecules .
相似化合物的比较
- 1-(2,4-Dinitrophenyl)piperazine
- 1-(3,4-Dinitrophenyl)piperazine
- 1-(2,5-Dinitrophenyl)piperazine
Comparison: 1-(3,5-Dinitrophenyl)piperazine is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and interaction with biological targets. Compared to other dinitrophenyl-substituted piperazines, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications .
属性
分子式 |
C10H12N4O4 |
|---|---|
分子量 |
252.23 g/mol |
IUPAC 名称 |
1-(3,5-dinitrophenyl)piperazine |
InChI |
InChI=1S/C10H12N4O4/c15-13(16)9-5-8(6-10(7-9)14(17)18)12-3-1-11-2-4-12/h5-7,11H,1-4H2 |
InChI 键 |
ILPFACZLTZPIET-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


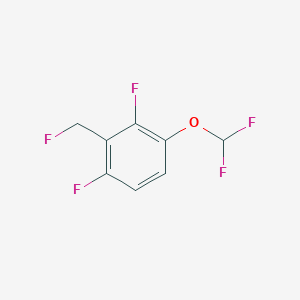
![[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14061692.png)
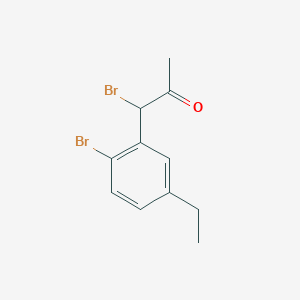
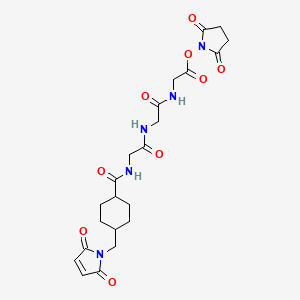
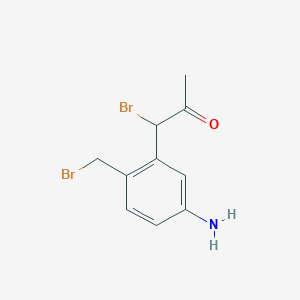
![(2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14061713.png)
